SMP-797 anhydrous free base is a small molecule compound developed by Sumitomo Pharma Co., Ltd. It is primarily recognized for its inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase activities, particularly targeting the enzyme acyl-coenzyme A: cholesterol acyltransferase 1. This compound has been investigated for its potential as a hypocholesterolemic agent, which could be beneficial in managing cholesterol metabolism and related disorders. The chemical identification of SMP-797 is marked by its CAS number 437763-85-4, and it is classified under the category of pharmaceutical compounds with specific applications in medicinal chemistry.
SMP-797 is synthesized from specific precursors through a multi-step organic synthesis process. The classification of this compound falls within the realm of cholesterol-lowering agents, specifically as an acyl-coenzyme A: cholesterol acyltransferase inhibitor. Its development aligns with the growing interest in compounds that can effectively manage cholesterol levels and combat hypercholesterolemia.
The synthesis of SMP-797 involves the preparation of N-(4-amino-2,6-diisopropylphenyl)-N'-(1,4-diarylpiperidine-4-yl)methylureas. This process typically includes several steps:
While specific industrial production methods are not extensively documented, it is likely that standard pharmaceutical manufacturing techniques, including quality control measures, are employed to ensure the compound's efficacy and safety during synthesis.
The molecular structure of SMP-797 can be represented using various chemical notation systems:
This structure indicates a complex arrangement with multiple functional groups that facilitate its biological activity.
The molecular formula for SMP-797 is , and it has a molecular weight of approximately 440.6 g/mol.
SMP-797 is involved in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various derivatives that may enhance or alter the biological activity of SMP-797.
SMP-797 appears as a white to off-white solid at room temperature. It is soluble in organic solvents but has limited solubility in water.
The chemical stability of SMP-797 is influenced by environmental factors such as temperature and pH. It exhibits moderate reactivity under standard laboratory conditions and can participate in various chemical transformations as described previously.
Relevant data regarding its melting point, boiling point, and other thermodynamic properties are essential for practical applications but are not extensively documented in public sources.
SMP-797 has several scientific uses:
SMP-797 anhydrous free base represents a significant advancement in the field of acyl coenzyme A cholesterol O-acyl transferase (ACAT) inhibitors, combining targeted lipid metabolism regulation with enhanced physicochemical properties through its unique anhydrous crystalline form. This compound emerges from ongoing research into therapeutic agents capable of modulating intracellular cholesterol esterification pathways with applications extending into oncology and metabolic disorders. The anhydrous free base configuration confers distinct pharmaceutical advantages, including improved stability and processing characteristics essential for formulation development, positioning SMP-797 as a compound of substantial research and therapeutic interest [1] [3].
SMP-797 emerged from systematic research into ACAT inhibitors following the clinical discontinuation of earlier candidates like avasimibe. While originally investigated for atherosclerosis, research revealed that certain ACAT inhibitors demonstrated unexpected efficacy against solid tumors exceeding 2mm diameter by disrupting hypoxia-induced signaling pathways critical for tumor angiogenesis and proliferation. Patent WO2009067397A2 specifically documents compounds structurally related to SMP-797 that suppress hypoxia-responsive element (HRE)-mediated gene expression of pro-tumorigenic factors including vascular endothelial growth factor (VEGF), insulin-like growth factor binding protein 3 (IGF-BP3), and carbonic anhydrase 9 (CA9) under hypoxic conditions [4].
The development pathway of SMP-797 leveraged these findings, optimizing the core chemical scaffold for enhanced ACAT affinity and hypoxia-selective activity. Unlike broad-spectrum cytotoxic agents, SMP-797's mechanism specifically targets the tumor microenvironment where hypoxia occurs, preserving VEGF function in normoxic tissues essential for vascular homeostasis. This selective activity profile reduces off-target toxicity while maintaining antitumor efficacy, representing a significant pharmacological advancement. The transition to the anhydrous free base form occurred during pharmaceutical development to address stability and solubility challenges inherent in earlier salt or hydrated forms [4].
Table 1: Key Chemical and Developmental Attributes of SMP-797 Anhydrous Free Base [1] [4]
Property | Specification |
---|---|
CAS Registry Number | 437763-85-4 |
Molecular Formula | C₃₄H₄₃N₅O₄ |
Unique Ingredient Identifier | EP8475W580 |
Development Rationale | Hypoxia-selective ACAT inhibition for solid tumors |
Primary Mechanism | Suppression of HRE-mediated gene transcription |
Key Target Genes | VEGF, IGF-BP3, CA9 |
Therapeutic Focus | Solid tumors (≥2mm diameter) |
SMP-797 exerts its primary pharmacological effect through potent inhibition of ACAT enzymes, particularly ACAT-1 and ACAT-2 isoforms. These intracellular enzymes catalyze cholesterol esterification, a fundamental process in intracellular cholesterol homeostasis. By inhibiting cholesterol ester formation, SMP-797 increases intracellular free cholesterol concentrations within tumor cells. This elevation triggers multiple downstream effects: accumulation of free cholesterol disrupts lipid raft formation and membrane dynamics, impairs hypoxia-inducible factor (HIF) signaling, and critically, increases caveolin-1 abundance. Caveolin-1 serves as a scaffolding protein that negatively regulates pro-angiogenic signaling pathways [4].
The compound's pharmacological significance extends beyond lipid modulation to selective interference with tumor adaptation mechanisms. Solid tumors develop hypoxic cores upon reaching approximately 2mm diameter, activating HRE-driven transcription programs that promote angiogenesis, metabolic adaptation, and proliferation. SMP-797 uniquely suppresses these hypoxia-adaptive responses without compromising baseline VEGF function in normoxic tissues. This selective activity profile distinguishes it from non-selective VEGF pathway inhibitors that disrupt vascular homeostasis systemically. Research documented in patent WO2009067397A2 demonstrates that SMP-797 maintains normal tissue VEGF levels while suppressing tumor-specific hypoxic signaling, offering a superior therapeutic window for cancer therapy [4].
Table 2: Hypoxia-Selective Pharmacological Effects of SMP-797 [4]
Biological Process | Effect Under Hypoxia | Effect Under Normoxia |
---|---|---|
HRE-mediated transcription | Significant suppression | No significant suppression |
VEGF transcript levels | Concentration-dependent reduction | Maintained at baseline |
Tumor angiogenesis potential | Potently inhibited | Minimally affected |
Cellular ATP charge | Maintained (no toxicity) | Maintained (no toxicity) |
Non-HRE mediated transcription | Unaffected (mechanism-specific) | Unaffected |
SMP-797 anhydrous free base (CAS: 437763-85-4) possesses the systematic chemical name UREA, N-(4-AMINO-2,6-BIS(1-METHYLETHYL)PHENYL)-N'-(1-BUTYL-1,2-DIHYDRO-4-(3-(3-HYDROXYPROPOXY)PHENYL)-2-OXO-1,8-NAPHTHYRIDIN-3-YL)-, reflecting its complex molecular architecture [1]. The compound's structure incorporates a naphthyridinone core linked to a diisopropylphenyl moiety through a urea bridge, with additional functional elements including a hydroxypropoxy phenyl group. This arrangement creates multiple hydrogen bonding acceptors and donors that influence both biological activity and solid-state properties. The molecular formula is C₃₄H₄₃N₅O₄, with a canonical SMILES representation of: n1c2c(ccc1)c(c(c(n2CCCC)=O)NC(Nc3c(cc(cc3C(C)C)N)C(C)C)=O)-c4cccc(c4)OCCCO [1].
The designation "anhydrous free base" specifies two critical pharmaceutical characteristics: First, the compound exists in its non-salt, non-ionized form ("free base"), which typically exhibits different solubility and dissolution profiles compared to salt forms. Second, it is devoid of water molecules within its crystal lattice ("anhydrous"), enhancing chemical stability by eliminating hydrolysis pathways. Anhydrous formulations generally demonstrate superior shelf life compared to hydrated counterparts, as water-free matrices prevent degradation mechanisms including hydrolytic decomposition, microbial growth, and unwanted polymorphic transitions. These characteristics make the anhydrous free base particularly suitable for compounding into diverse dosage forms requiring long-term stability, including solid dispersions and lipid-based formulations [3].
Pharmaceutical compounding leverages such anhydrous bases as fundamental building blocks for customized medications. The absence of water prevents interactions with moisture-sensitive active ingredients and enables formulation versatility across creams, suppositories, capsules, and suspensions. Modern anhydrous bases like SuspendIt® demonstrate optimized properties including homogeneity, suspension capability, and rapid dissolution in non-aqueous solvents – characteristics highly desirable when incorporating specialized APIs like SMP-797 into patient-specific preparations [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7